![molecular formula C22H29N7O5 B605659 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid CAS No. 896466-76-5](/img/structure/B605659.png)
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid
概要
説明
AT-9283 L-乳酸塩は、アステックス・セラピューティクス社が開発した、強力なマルチキナーゼ阻害剤であり、癌の治療に使用されています。これは、オーロラキナーゼAとB、ヤヌスキナーゼ2、キナーゼBCR-ABLなど、いくつかのキナーゼを阻害する低分子です。 これらのキナーゼは細胞分裂と増殖において重要な役割を果たしているため、AT-9283 L-乳酸塩は癌治療の有望な候補となっています .
作用機序
AT-9283 L-乳酸塩は、細胞分裂と増殖に関与する複数のキナーゼを阻害することで、その効果を発揮します。主な分子標的は、オーロラキナーゼAとB、ヤヌスキナーゼ2、BCR-ABLです。 これらのキナーゼを阻害することによって、AT-9283 L-乳酸塩は有糸分裂チェックポイント制御を破壊し、癌細胞の細胞周期停止とアポトーシスを引き起こします .
類似の化合物との比較
類似の化合物
VX-680: 同様の作用機序を持つ別のオーロラキナーゼ阻害剤。
MLN8237: オーロラAキナーゼを選択的に阻害する阻害剤。
独自性
AT-9283 L-乳酸塩は、複数のキナーゼを同時に標的とする幅広いスペクトルのキナーゼ阻害によって、独自性を持ちます。 このマルチキナーゼ阻害は、選択的阻害剤と比較して、癌細胞の増殖を破壊するためのより包括的なアプローチを提供します .
準備方法
合成経路と反応条件
AT-9283 L-乳酸塩の合成は、ピラゾール-4-イルウレア部分を含むコア構造の調製から始まる、複数の工程を伴います。合成経路は通常、次の工程を含みます。
ピラゾール環の形成: この工程では、適切な前駆体の環化によってピラゾール環を形成します。
ベンゾイミダゾール部分の導入: ベンゾイミダゾール環は、一連の縮合反応によって導入されます。
ウレア結合の形成: ウレア結合は、ピラゾール誘導体をイソシアネートと反応させることによって形成されます。
工業的製造方法
AT-9283 L-乳酸塩の工業的製造は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。 これには、高収率の反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理措置の使用が含まれます.
化学反応の分析
反応の種類
AT-9283 L-乳酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することがあります。
還元: 還元反応は、分子内の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化またはケトン誘導体が生成される場合がありますが、置換反応によってさまざまな官能基を導入することができます .
科学的研究の応用
Structural Overview
The compound has a molecular formula of and a molecular weight of approximately 417.5 g/mol. The intricate structure includes:
- Cyclopropyl group : Enhances lipophilicity and molecular stability.
- Benzimidazole ring : Known for its biological activity, particularly in enzyme inhibition.
- Pyrazole ring : Often associated with anti-inflammatory and anticancer properties.
- Morpholine moiety : Contributes to solubility and interaction with biological systems.
Enzyme Inhibition
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea has been investigated extensively for its potential as an enzyme inhibitor. It exhibits selectivity towards certain kinases, particularly aurora kinases A and B, which are crucial in mitotic checkpoint control during cell division. Inhibition of these kinases can lead to reduced proliferation of tumor cells that overexpress these proteins .
Anticancer Activity
The compound has shown promise in preclinical studies as an antineoplastic agent. Its mechanism involves disrupting cellular division through the inhibition of aurora kinases, which may result in apoptosis of cancer cells. This makes it a candidate for further development in cancer therapies .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets. Techniques such as surface plasmon resonance and computational modeling help elucidate the interactions at the molecular level, providing insights into how structural features influence biological activity .
Study 1: Aurora Kinase Inhibition
A study published by Astex Therapeutics highlighted the efficacy of 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea as an aurora kinase inhibitor. The research demonstrated that the compound selectively binds to aurora kinases A and B, leading to significant reductions in tumor cell proliferation in vitro. The study utilized both biochemical assays and cellular models to validate the findings .
Study 2: Binding Affinity Assessments
Another investigation focused on the binding interactions of this compound with various receptors involved in cancer pathways. Using molecular docking simulations, researchers assessed how modifications to the compound's structure affected its binding affinity and selectivity towards specific targets. Results indicated that certain structural elements were critical for enhancing interaction strength, suggesting avenues for optimizing therapeutic efficacy .
類似化合物との比較
Similar Compounds
VX-680: Another Aurora kinase inhibitor with similar mechanisms of action.
MLN8237: A selective Aurora A kinase inhibitor.
R763: A multikinase inhibitor targeting Aurora kinases and other kinases involved in cell division.
Uniqueness
AT-9283 L-lactate is unique due to its broad-spectrum kinase inhibition, targeting multiple kinases simultaneously. This multikinase inhibition provides a more comprehensive approach to disrupting cancer cell proliferation compared to selective inhibitors .
生物活性
1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea; (2S)-2-hydroxypropanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, which includes diverse functional groups, positions it as a candidate for various biological applications, particularly in the realm of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 417.5 g/mol. It features a cyclopropyl group, a benzimidazole ring, a pyrazole ring, and a morpholine moiety, contributing to its unique biological activity .
Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets to alter cellular pathways and biological responses. The presence of the pyrazole and benzimidazole rings suggests potential selectivity towards certain kinases, making it a valuable candidate for further pharmacological exploration .
Enzyme Inhibition
A study evaluating substituted pyrazole-based kinase inhibitors highlighted the potential of compounds similar to 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea in inhibiting kinase activity. For instance, compounds in this class demonstrated significant selectivity towards the Akt family of kinases with IC50 values ranging from 18 nM to over 60 nM . This suggests that our compound may exhibit similar inhibitory effects on specific kinases involved in cancer pathways.
Case Studies
- Inhibition of Tumor Growth : In vitro studies have shown that related pyrazole derivatives can reduce tumor growth significantly. For example, one compound reduced tumor growth by approximately 42% in PC-3 cells, indicating that the structural features of these compounds could be leveraged for anti-cancer therapies .
- Binding Affinity : Molecular docking studies have demonstrated that compounds with similar structures to 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea bind effectively to active sites of kinases. The binding interactions often involve hydrophobic contacts and hydrogen bonds which stabilize the compound within the active site .
Comparative Analysis with Similar Compounds
To better understand the biological activity of our compound, a comparison with other known kinase inhibitors is useful:
Compound Name | Structure Features | IC50 (nM) | Target |
---|---|---|---|
GSK2141795 | Pyrazole-based | 18 | Akt |
Compound 1 | Similar pyrazole | 61 | Akt |
Barasertib | Aurora B inhibitor | 0.37 | Aurora B |
This table illustrates that while our compound's precise IC50 values are yet to be determined, its structural similarities suggest it may exhibit competitive potency against established inhibitors .
特性
IUPAC Name |
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2.C3H6O3/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;1-2(4)3(5)6/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYNKTMXFIMBFE-WNQIDUERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635838 | |
Record name | (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896466-76-5 | |
Record name | AT-9283 L-lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AT-9283 L-LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03YG4TOE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。